molecular formula C5H8O3 B8143869 (1R,2R)-2-Hydroxycyclobutane-1-carboxylic acid

(1R,2R)-2-Hydroxycyclobutane-1-carboxylic acid

Cat. No.: B8143869
M. Wt: 116.11 g/mol
InChI Key: KLKIVLWAMBWIKQ-QWWZWVQMSA-N
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Description

(1R,2R)-2-Hydroxycyclobutane-1-carboxylic acid is a chiral compound with a cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the intramolecular cyclization of γ-substituted amino acid derivatives. This process often requires the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may require the use of halogenating agents or nucleophiles under specific conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives .

Scientific Research Applications

(1R,2R)-2-Hydroxycyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R)-2-Hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-Hydroxycyclobutane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a carboxylic acid group on the cyclobutane ring. This combination of functional groups and stereochemistry makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

(1R,2R)-2-hydroxycyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-4-2-1-3(4)5(7)8/h3-4,6H,1-2H2,(H,7,8)/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKIVLWAMBWIKQ-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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